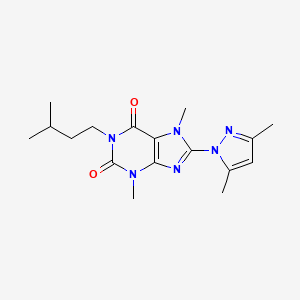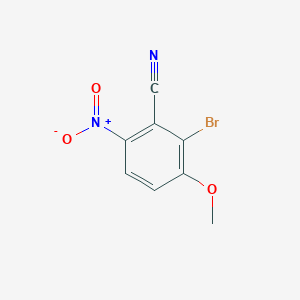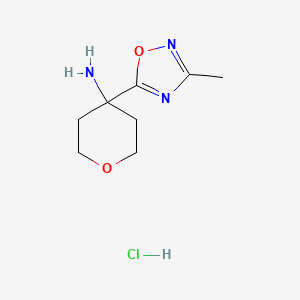
N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a complex organic compound that features a benzamide core linked to a 1,2,4-oxadiazole and a 5-methylisoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of 5-methylisoxazole: This can be synthesized from appropriate precursors such as 3-amino-5-methylisoxazole.
Synthesis of 1,2,4-oxadiazole: This involves the cyclization of suitable nitrile oxides with amidoximes.
Coupling Reaction: The 5-methylisoxazole and 1,2,4-oxadiazole intermediates are then coupled using a suitable linker, such as an aminoethyl group.
Final Assembly: The final step involves the attachment of the benzamide group to the coupled intermediate under appropriate conditions, often using peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the isoxazole or oxadiazole rings.
Reduction: Reduced forms of the oxadiazole or benzamide groups.
Substitution: Substituted derivatives at the benzamide or oxadiazole positions.
Wissenschaftliche Forschungsanwendungen
N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors where the compound can act as an inhibitor or modulator. The pathways involved often include inhibition of key enzymes in inflammatory pathways or disruption of microbial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-methylisoxazol-3-yl)malonamide
- N-(5-methylisoxazol-3-yl)oxalamide
Uniqueness
N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is unique due to its combined structural features of isoxazole, oxadiazole, and benzamide. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
N-[2-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-10-7-12(20-24-10)15-19-14(25-21-15)9-17-13(22)8-18-16(23)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAAYWXINFGKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2972640.png)
![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)
![N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2972645.png)






![N-(2H-1,3-Benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)

![7-benzyl-1,3-dimethyl-8-{[(4-methylphenyl)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2972657.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)

